Imidaprilat-d3

Description

The exact mass of the compound 3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

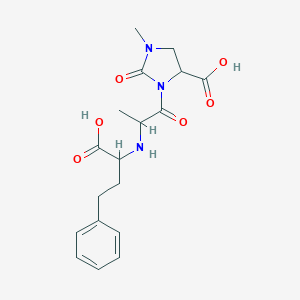

3-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057850 | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120294-09-9, 89371-44-8 | |

| Record name | Imidaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120294099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Imidaprilat-d3 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Imidaprilat-d3 as a stable isotope-labeled internal standard in the pharmacokinetic analysis of Imidaprilat. The use of such standards is paramount for generating robust, reliable, and reproducible data in bioanalytical studies, particularly those supporting drug development and regulatory submissions.

The Imperative for Internal Standards in Pharmacokinetics

In pharmacokinetic (PK) studies, accurate quantification of a drug and its metabolites in biological matrices like plasma or urine is essential to understand its absorption, distribution, metabolism, and excretion (ADME). However, the complexity of these matrices and the multi-step nature of the analytical process introduce significant potential for variability. Internal standards (IS) are indispensable tools added at a known concentration to calibration standards, quality control samples, and study samples to correct for this variability.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential errors.

This compound: The Ideal Internal Standard for Imidaprilat Analysis

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in the body to its active metabolite, Imidaprilat.[2][3][4][5] Pharmacokinetic studies of Imidapril therefore require the accurate measurement of Imidaprilat concentrations. This compound is the deuterated analog of Imidaprilat, where three hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains virtually identical.

The primary advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[6] Since this compound co-elutes with Imidaprilat and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[1]

-

Compensation for Extraction Recovery: During sample preparation, some of the analyte may be lost. This compound will be lost to the same extent as Imidaprilat, ensuring that the ratio of their signals remains constant and the calculated concentration of the analyte is accurate.[1][7]

-

Correction for Instrumental Variability: Minor variations in injection volume or instrument response can affect the measured signal. The use of an internal standard corrects for these fluctuations.[7]

Representative Pharmacokinetic Data for Imidaprilat

While specific studies detailing the use of this compound are not publicly available, the following table summarizes representative pharmacokinetic parameters for Imidaprilat from studies on the administration of Imidapril. These are the types of quantitative data that would be generated in a study employing this compound as an internal standard.

| Parameter | Value (Mean ± SD) | Conditions | Reference |

| Cmax | 19.9 ± 4.5 ng/mL | 10 mg single oral dose in healthy volunteers | [1] |

| Tmax | 6.8 ± 1.3 h | 10 mg single oral dose in healthy volunteers | [1] |

| AUC(0-24h) | 215 ± 48 ng·h/mL | 10 mg single oral dose in healthy volunteers | [1] |

| Half-life (t½) | 7.9 ± 1.5 h | 10 mg single oral dose in healthy volunteers | [1] |

| Cmax (steady state) | 20.4 ± 6.3 ng/mL | 10 mg once daily for 4 weeks in hypertensive patients | [1] |

| AUC(0-24h) (steady state) | 240 ± 71 ng·h/mL | 10 mg once daily for 4 weeks in hypertensive patients | [1] |

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed, representative experimental protocol for the quantification of Imidaprilat in human plasma using this compound as an internal standard. This protocol is synthesized from best practices in bioanalytical method development.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 4% phosphoric acid and vortex mix.

-

Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of a 5% ammonia in methanol solution.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Imidaprilat) | m/z 378.2 → 206.1 |

| MRM Transition (this compound) | m/z 381.2 → 209.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for a pharmacokinetic study utilizing this compound and the logical relationship of using a stable isotope-labeled internal standard.

References

- 1. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Physical and Chemical Properties of Imidaprilat-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Imidaprilat. The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid | [1] |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | [1] |

| Molecular Weight | 380.42 g/mol | [1] |

| CAS Number | 1356019-69-6 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 239-241 °C | [2] |

| Solubility | Soluble in Water, DMSO (with heating), and Methanol (slightly) | [2] |

| XLogP3-AA | -1.4 | [3] |

| Storage | Recommended at -20°C for long-term storage | [2] |

Mechanism of Action and Signaling Pathway

Imidaprilat, the non-deuterated parent compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical pathway for regulating blood pressure and fluid balance.[5][6][7][8][9][10][11][12] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5][6][10][11][12] This inhibition leads to vasodilation and a reduction in blood pressure.

The signaling pathway of the Renin-Angiotensin System and the mechanism of action of ACE inhibitors are depicted in the following diagram.

Caption: Renin-Angiotensin System and ACE Inhibition by this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely involve the use of a deuterated starting material in a multi-step organic synthesis process. General methods for introducing deuterium into molecules include halogen/deuterium exchange and reductive deuteration.[13] The purification of the final product would likely employ standard techniques such as chromatography (e.g., HPLC) to ensure high isotopic and chemical purity, as isotopic mixtures are often inseparable using common purification techniques.[14]

Analytical Methodology: High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

A sensitive and specific assay for the determination of Imidapril and its active metabolite, Imidaprilat, in human plasma has been developed using HPLC-ESI-MS/MS.[15] This method can be adapted for the analysis of this compound.

Sample Preparation:

-

Deproteinization: Plasma samples are first deproteinized.

-

Solid-Phase Extraction (SPE): Imidaprilat and its deuterated analog are isolated from the plasma matrix using a solid-phase extraction cartridge (e.g., OASIS HLB).[15]

-

Elution and Reconstitution: The compounds are eluted from the cartridge, the eluent is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[15]

Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: A semi-micro ODS (Octadecylsilane) column is used for separation.[15]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and 0.05% (v/v) formic acid in water (e.g., 1:3, v/v).[15]

-

Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is employed.

-

Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. Selected ion monitoring (SIM) is performed using specific precursor-to-product ion transitions for Imidaprilat and this compound. For Imidaprilat, the transition m/z 378 → 206 has been reported.[15] The corresponding transition for this compound would be expected at m/z 381 → 209, accounting for the three deuterium atoms.

The workflow for a typical bioanalytical method using this compound as an internal standard is illustrated below.

Caption: Bioanalytical Workflow for Quantification of Imidaprilat.

Stability and Storage

This compound is supplied as a solid and should be stored at -20°C for long-term stability.[2] While specific stability studies for this compound are not publicly available, general considerations for deuterated compounds suggest that they are stable under recommended storage conditions. Care should be taken to avoid repeated freeze-thaw cycles and exposure to moisture. For solutions, the choice of solvent and pH can impact stability, and it is advisable to prepare fresh solutions for analysis.

Conclusion

This compound is a critical tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of Imidapril. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification in complex biological matrices. The provided information on its mechanism of action and a representative analytical workflow offers a solid foundation for its application in advanced pharmaceutical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. This compound | C18H23N3O6 | CID 45039550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 12. Ace inhibitor | PPT [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidaprilat-d3: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document furnishes its core chemical identifiers, a summary of relevant pharmacokinetic data, a detailed experimental protocol for its quantification, and a visualization of its mechanism of action within the renin-angiotensin system.

Core Compound Identifiers

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Imidapril and its active form, Imidaprilat. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification in biological matrices.

| Identifier | Value |

| CAS Number | 1356019-69-6 |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆[1] |

| Molecular Weight | 380.41 g/mol [1] |

| Synonyms | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5 |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of the renin-angiotensin system and the point of inhibition by Imidaprilat.

Pharmacokinetic Data of Imidapril and Imidaprilat

The following tables summarize key pharmacokinetic parameters of Imidapril and its active metabolite, Imidaprilat, in humans.

Table 1: Pharmacokinetic Parameters of Imidapril

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Elimination Half-life (t½) | ~2 hours |

| Protein Binding | 85% |

| Excretion | ~40% urine, ~50% feces |

Table 2: Pharmacokinetic Parameters of Imidaprilat

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~7 hours |

| Initial Elimination Half-life (t½) | 7-9 hours |

| Terminal Elimination Half-life (t½) | >24 hours |

| Absolute Bioavailability | ~42% |

| Protein Binding | 53% |

Experimental Protocol: Quantification of Imidapril and Imidaprilat in Human Plasma

This section details a validated method for the simultaneous determination of Imidapril and Imidaprilat in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This compound would serve as the internal standard in this assay.

1. Sample Preparation

-

Deproteinization: To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE):

-

Condition an OASIS HLB SPE cartridge.

-

Load the supernatant from the deproteinization step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Imidapril and Imidaprilat with an appropriate solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

2. HPLC-ESI-MS/MS Analysis

-

HPLC System: A standard HPLC system equipped with a semi-micro ODS column.

-

Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in a 1:3 (v/v) ratio.[1]

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source.

-

Detection: Selected Ion Monitoring (SIM) using the following precursor-to-product ion transitions:

3. Calibration and Quantification

-

Prepare a calibration curve using known concentrations of Imidapril and Imidaprilat in blank plasma.

-

The linearity of the assay is typically confirmed in the range of 0.2 to 50 ng/mL.[1]

-

Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

The following diagram outlines the experimental workflow for this analytical method.

References

An In-depth Technical Guide to the Core Differences Between Imidapril and its Active Metabolite Imidaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, and its biologically active metabolite, Imidaprilat. This document delves into their physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their characterization.

Introduction

Imidapril is a prodrug that, after oral administration, undergoes in vivo hydrolysis to form its active diacid metabolite, Imidaprilat.[1][2] It is Imidaprilat that is primarily responsible for the therapeutic effects of Imidapril, which include the management of hypertension and chronic heart failure.[1] The core mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] Understanding the distinct characteristics of the prodrug and its active metabolite is crucial for drug development, formulation, and clinical application.

Physicochemical Properties

The structural difference between Imidapril and Imidaprilat lies in the presence of an ethyl ester group in Imidapril, which is hydrolyzed to a carboxylic acid group in Imidaprilat. This seemingly minor chemical modification results in significant differences in their physicochemical properties, which in turn influence their pharmacokinetic behavior.

| Property | Imidapril | Imidaprilat |

| IUPAC Name | (4S)-3-{(2S)-2-[((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid | (4S)-3-{(2S)-2-[((2S)-1-carboxy-3-phenylpropyl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid |

| Molecular Formula | C₂₀H₂₇N₃O₆ | C₁₈H₂₃N₃O₆ |

| Molar Mass | 405.45 g/mol | 377.39 g/mol |

Pharmacokinetic Profiles

The conversion of Imidapril to Imidaprilat is a critical step in its mechanism of action. Their differing pharmacokinetic profiles are summarized below.

| Parameter | Imidapril | Imidaprilat |

| Bioavailability | ~70% | ~42% (from oral Imidapril) |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~7 hours |

| Plasma Protein Binding | ~85% | ~53% |

| Elimination Half-life | ~2 hours | 7-9 hours (initial), >24 hours (terminal) |

| Metabolism | Hydrolyzed in the liver to Imidaprilat | - |

| Excretion | Primarily as Imidaprilat | Urine (~40%) and Bile/Feces (~50%) |

Pharmacodynamic Effects

While Imidapril is the administered compound, Imidaprilat is the pharmacologically active molecule that exerts the ACE inhibitory effect.

| Parameter | Imidapril | Imidaprilat |

| ACE Inhibition | Inactive Prodrug | Potent ACE Inhibitor |

| Mechanism of Action | - | Competitively binds to and inhibits angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II.[1][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Imidapril and Imidaprilat.

In Vitro Conversion of Imidapril to Imidaprilat

Principle: The conversion of Imidapril to Imidaprilat is a hydrolysis reaction that cleaves the ethyl ester bond. While this primarily occurs in the liver in vivo, it can be simulated in vitro using enzymatic or chemical hydrolysis. A detailed protocol for the enzymatic hydrolysis using liver microsomes is described below.

Protocol:

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., rat or human) in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet with buffer and resuspend in a suitable buffer for the assay. Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

-

-

Incubation:

-

In a reaction tube, combine the liver microsomal preparation, a known concentration of Imidapril, and a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Quantification:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the concentrations of Imidapril and Imidaprilat using a validated analytical method, such as HPLC-MS/MS.

-

Determination of Imidapril and Imidaprilat in Plasma by HPLC-MS/MS

Principle: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of Imidapril and Imidaprilat in plasma samples.[4]

Protocol: [4]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a structurally similar but isotopically labeled compound).

-

Deproteinize the plasma by adding a precipitating agent like acetonitrile.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., OASIS HLB) to isolate Imidapril and Imidaprilat.[4]

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid to achieve separation.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for Imidapril (e.g., m/z 406 → 234) and Imidaprilat (e.g., m/z 378 → 206) for quantification.[4]

-

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

Principle: This spectrophotometric assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The inhibition of this reaction by Imidaprilat is quantified.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 8.3, containing 0.3 M NaCl).

-

Prepare a solution of rabbit lung ACE in the buffer.

-

Prepare a solution of the substrate HHL in the buffer.

-

Prepare different concentrations of Imidaprilat.

-

-

Assay Procedure:

-

In a test tube, pre-incubate the ACE solution with either the buffer (for control) or a specific concentration of Imidaprilat at 37°C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., 1 M HCl).

-

-

Extraction and Quantification:

-

Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).

-

Evaporate the ethyl acetate layer to dryness.

-

Dissolve the residue in deionized water.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity).

-

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Principle: The SHR is a widely used animal model of essential hypertension.[3][5] The antihypertensive effects of Imidapril and Imidaprilat are evaluated by measuring the reduction in blood pressure in these animals.

-

Animal Model:

-

Drug Administration:

-

Blood Pressure Measurement:

-

Measure systolic blood pressure (SBP) and heart rate periodically throughout the study using a non-invasive tail-cuff method.

-

For continuous monitoring, surgically implant radiotelemetry transmitters.

-

-

Data Analysis:

-

Compare the changes in blood pressure in the treated groups to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors like Imidaprilat.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat on ACE.

Experimental Workflow for Comparing Imidapril and Imidaprilat

The following diagram outlines a typical experimental workflow for the preclinical evaluation and comparison of Imidapril and its active metabolite.

Caption: A generalized experimental workflow for the comparative analysis of Imidapril and Imidaprilat.

Conclusion

The distinction between Imidapril as a prodrug and Imidaprilat as its active metabolite is fundamental to its clinical pharmacology. Imidapril's ester structure facilitates its absorption, while its rapid conversion to the more polar and pharmacologically potent Imidaprilat ensures effective and sustained inhibition of the angiotensin-converting enzyme. A thorough understanding of their individual properties and the dynamics of their interaction within biological systems, as elucidated through the detailed experimental protocols provided, is essential for the continued development and optimal therapeutic use of this important class of cardiovascular drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Lessons from rat models of hypertension: from Goldblatt to genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Imidaprilat as an ACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for Imidaprilat, the active metabolite of the prodrug Imidapril. It covers the biochemical interactions, quantitative inhibitory data, and relevant experimental methodologies, designed for an audience in pharmaceutical research and development.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][2] ACE also inactivates bradykinin, a potent vasodilator.[2]

ACE inhibitors are a class of drugs that reduce the activity of the RAAS by preventing the formation of Angiotensin II.[2] Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[3][4][5] Imidaprilat is a potent, competitive inhibitor of ACE, making it effective for the treatment of hypertension and heart failure.[1][5][6]

Mechanism of Action of Imidaprilat

Imidaprilat exerts its therapeutic effect by competitively binding to and inhibiting Angiotensin-Converting Enzyme.[5] This inhibition blocks the conversion of Angiotensin I to Angiotensin II, leading to several key downstream effects:

-

Vasodilation: Reduced levels of Angiotensin II, a powerful vasoconstrictor, result in the relaxation of vascular smooth muscle and a decrease in total peripheral resistance, thereby lowering blood pressure.[1][5]

-

Reduced Aldosterone Secretion: By decreasing Angiotensin II levels, Imidaprilat also diminishes the stimulation of aldosterone secretion from the adrenal glands.[1][5] This leads to increased excretion of sodium and water, reducing blood volume and further contributing to the antihypertensive effect.[5]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin. By inhibiting ACE, Imidaprilat increases the levels of bradykinin, which promotes vasodilation and contributes to the overall blood pressure-lowering effect.[2]

The sustained inhibition of plasma and tissue ACE by Imidaprilat correlates well with its antihypertensive effects.[6][7][8] Studies in spontaneously hypertensive rats have shown that Imidapril produces remarkable and sustained ACE inhibition in serum, aorta, lung, and kidney tissue, which is directly linked to the reduction in blood pressure.[6][8]

Signaling Pathway Visualization

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by Imidaprilat.

Quantitative Data: Inhibitory Potency

The potency of an ACE inhibitor is typically quantified by its IC50 and Kᵢ values. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[9] The Kᵢ, or inhibition constant, is an intrinsic measure of the inhibitor's binding affinity for the enzyme.[9][10]

While specific, directly cited Kᵢ values for Imidaprilat were not found in the provided search results, its high potency is well-documented. For context, Imidaprilat's potency is comparable to Enalaprilat (the active form of Enalapril) and approximately twice that of Captopril.[3]

| Compound | Parameter | Value | Notes |

| Imidaprilat | IC50 | 1.7 nM | In vitro inhibition of ACE.[11] |

| Captopril | Kᵢ | 1.4 nM | Binds to soluble ACE (sACE).[12] |

Note: IC50 values are dependent on experimental conditions, while Kᵢ is an intrinsic constant.[10] Direct comparison should be made with caution.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for screening and characterizing compounds like Imidaprilat. A common in vitro method is the spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[13][14][15]

Detailed Protocol: In Vitro ACE Inhibition Assay (Cushman & Cheung Method)

This protocol is a generalized representation based on the widely used Cushman and Cheung method.[15]

Objective: To determine the IC50 value of an inhibitor (e.g., Imidaprilat) against Angiotensin-Converting Enzyme.

Principle: ACE cleaves the substrate HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitor's presence reduces the rate of HA formation.[13]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Inhibitor: Imidaprilat (or other test compounds) at various concentrations

-

Buffer: Potassium phosphate buffer (pH 8.3) with 300 mM NaCl

-

Reaction Stop Solution: 1.0 M HCl

-

Extraction Solvent: Ethyl acetate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Enzymatic Reaction:

-

Reaction Termination and Extraction:

-

Quantification:

-

Carefully transfer a known volume (e.g., 1.0 mL) of the upper organic layer (ethyl acetate containing HA) to a new tube.[18]

-

Evaporate the ethyl acetate to dryness at room temperature or under a gentle stream of nitrogen.[18]

-

Re-dissolve the dried HA residue in 1.0-3.0 mL of deionized water or buffer.[18]

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[18]

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, typically by non-linear regression analysis.[16]

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vitro ACE inhibition assay described above.

References

- 1. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidapril in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Studies on angiotensin I converting enzyme (ACE): inhibitory effect of imidapril, a novel ACE inhibitor (II). Inhibition of various tissue ACEs ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 11. imidaprilat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 17. tandfonline.com [tandfonline.com]

- 18. etflin.com [etflin.com]

In-Depth Technical Guide to Imidaprilat-d3: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated active metabolite of Imidapril, Imidaprilat-d3. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. This document details the commercial availability of this compound, outlines its synthesis and analytical methodologies, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Suppliers of this compound

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| VIVAN Life Sciences | VLCS-00780 | 1356017-30-5 | C₁₈H₂₀D₃N₃O₆ | 380.41 | Also listed as Imidapril Diacid-d5. Provides CoA, MASS, NMR, and HPLC data.[1] |

| LGC Standards | TRC-I275052 | 1356019-69-6 | C₁₈H₂₀D₃N₃O₆ | 380.41 | Available as a neat solid. Certificate of Analysis is available.[2] |

| Pharmaffiliates | PA STI 052730 | 1356019-69-6 | C₁₈H₂₀D₃N₃O₆ | 380.42 | Appearance is a white to off-white solid. Stored at 2-8°C.[3] |

| Clearsynth | CS-T-101235 | 1356019-69-6 | - | - | Listed as a stable isotope product. |

| Santa Cruz Biotechnology | - | - | C₁₈H₂₀D₃N₃O₆ | 380.41 | For research use only. |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Imidaprilat.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of a deuterated precursor, followed by coupling with the imidazolidinone moiety and subsequent deprotection. The following is a representative synthetic protocol based on established methods for Imidapril synthesis, incorporating a deuteration step.

Step 1: Synthesis of Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate

A plausible route to introduce the deuterium label is through the deuteration of a suitable precursor to the phenylpropyl side chain. One approach involves the deuteration of 3-phenylpropanoic acid.

-

Materials: 3-phenylpropanoic acid, Deuterium gas (D₂), Palladium on carbon (Pd/C), Ethanol, Thionyl chloride, (S)-(-)-α-methylbenzylamine.

-

Procedure:

-

3-phenylpropanoic acid is subjected to catalytic deuteration using D₂ gas and a Pd/C catalyst in an appropriate solvent like ethanol to yield 3-(phenyl-d3)-propanoic acid.

-

The deuterated carboxylic acid is then converted to its acid chloride using thionyl chloride.

-

The acid chloride is reacted with (S)-(-)-α-methylbenzylamine to form a diastereomeric amide.

-

The diastereomers are separated by chromatography.

-

The desired diastereomer is hydrolyzed to give (S)-2-amino-4-(phenyl-d3)-butanoic acid.

-

Finally, esterification with ethanol under acidic conditions yields ethyl (S)-2-amino-4-(phenyl-d3)-butanoate.

-

Step 2: Synthesis of N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine

-

Materials: Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate, L-alanine, a suitable coupling agent (e.g., DCC, HOBt).

-

Procedure:

-

Ethyl (S)-2-amino-4-(phenyl-d3)-butanoate is coupled with the N-protected L-alanine using a standard peptide coupling reagent.

-

The protecting group is then removed to yield N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine.

-

Step 3: Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

This key intermediate is typically synthesized from L-asparagine through a series of reactions including cyclization, methylation, and hydrolysis.

Step 4: Coupling and Deprotection to Yield this compound

-

Materials: N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d3)-propyl]-L-alanine, protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, coupling agents, deprotection reagents (e.g., H₂/Pd/C for benzyl esters, TFA for t-butyl esters).

-

Procedure:

-

The two key fragments are coupled together using peptide coupling chemistry.

-

The ester protecting groups are removed under appropriate conditions to yield the final product, this compound.

-

Purification is typically achieved by chromatography.

-

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Analytical Methodology: HPLC-MS/MS

A sensitive and specific method for the quantification of Imidaprilat in biological matrices can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an ideal internal standard for this analysis.

-

Sample Preparation:

-

Protein precipitation of the plasma sample with a suitable organic solvent (e.g., acetonitrile).

-

Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Imidaprilat: The transition would be from the protonated molecular ion [M+H]⁺ to a specific product ion.

-

This compound: The transition would be from the deuterated protonated molecular ion [M+D+H]⁺ to a corresponding product ion, shifted by the mass of the deuterium atoms.

-

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. It is recommended to consult the safety data sheet (SDS) for this compound and all other chemicals used in the experimental procedures.

References

Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are strategically replaced by their stable, heavier isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This isotopic substitution can significantly enhance a drug's metabolic profile, extend its half-life, and reduce toxic metabolites. However, the very nature of this isotopic labeling necessitates a thorough understanding of the compound's stability and the implementation of appropriate storage and handling protocols to ensure its integrity and the validity of research data. This technical guide provides a comprehensive overview of the critical considerations for the storage and stability of deuterated compounds.

General Storage and Handling Recommendations

The chemical stability of deuterated compounds is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[1] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.[1]

Key Recommendations:

-

Temperature: Refrigeration is a common recommendation for many deuterated compounds, particularly for long-term storage.[1] For certain sensitive compounds, such as deuterated chloroform, storage at temperatures between -5°C and +5°C is advised to minimize decomposition.[1] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[1]

-

Light: Exposure to light, especially UV radiation, can catalyze degradation.[1] Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.[1]

-

Humidity: Hygroscopic compounds should be stored in a desiccator or a controlled low-humidity environment to prevent the absorption of atmospheric moisture, which can lead to isotopic dilution through H/D exchange.

-

Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[1]

-

Container Integrity: Ensure that storage vials are tightly sealed to prevent the ingress of moisture and atmospheric oxygen.[1]

Table 1: Recommended Storage Conditions for Various Deuterated Compounds

| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |

| General Small Molecules (Solid) | 2-8°C or -20°C for long-term[1] | < 40% RH (Dry Place)[1] | Amber vials or opaque containers[1] | Allow to equilibrate to room temperature before opening.[1] |

| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C[1] | N/A (sealed container)[1] | Amber glass bottles[1] | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[1] |

| Deuterated APIs | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)[1] | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies[1] | Required if photosensitive[1] | Stability studies should be conducted according to ICH guidelines.[1] |

Factors Affecting the Stability of Deuterated Compounds

The stability of a deuterated compound is an intrinsic property of its molecular structure that can be influenced by several external factors.

The Kinetic Isotope Effect (KIE)

The primary factor contributing to the enhanced metabolic stability of many deuterated compounds is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic degradation pathways.[2] The magnitude of the KIE is expressed as the ratio of the rate constants for the reactions of the light (kH) and heavy (kD) isotopes (kH/kD). For deuterium substitution, this ratio can be as high as 6 to 10, indicating a significant decrease in the reaction rate.[3]

Table 2: Kinetic Isotope Effect (kH/kD) for CYP450-Mediated Reactions

| CYP450 Isozyme | Reaction | Substrate | kH/kD | Reference |

| CYP119 | Hydroxylation | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 9.8 | [1] |

| CYP2B4 | Hydroxylation | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 8.9 | [1] |

| Phenobarbital-induced | O-deethylation | 7-ethoxycoumarin | 3.79 | [4] |

| 3-Methylcholanthrene-induced | O-deethylation | 7-ethoxycoumarin | 1.90 | [4] |

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment. This can lead to a loss of isotopic enrichment and is a critical consideration for stability.

Factors influencing H/D exchange:

-

pH: Both acidic and basic conditions can catalyze H/D exchange.[5] The rate of exchange is often minimized at a specific pH, which is compound-dependent.

-

Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate H/D exchange.[5]

-

Temperature: Higher temperatures generally increase the rate of H/D exchange.

-

Molecular Structure: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are more susceptible to exchange.

Caption: General mechanism of hydrogen-deuterium exchange.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation and isotopic stability of deuterated compounds. Such methods must be able to separate the intact compound from any potential degradants and impurities.

Stability-Indicating LC-MS/MS Method

Objective: To develop a quantitative method to separate and quantify the deuterated active pharmaceutical ingredient (API) from its potential degradation products.

Methodology:

-

Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

-

Mobile Phase Optimization:

-

Mass Spectrometry Conditions:

-

Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

-

Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products.[6]

-

Tune parameters such as collision energy and declustering potential for each analyte.[6]

-

-

Forced Degradation:

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Caption: Workflow for developing a stability-indicating LC-MS/MS method.

NMR Spectroscopy for Isotopic Stability Assessment

Objective: To assess the isotopic enrichment and monitor for any H/D exchange over time.

Methodology:

-

Sample Preparation:

-

Accurately weigh the deuterated compound and a suitable internal standard into an NMR tube.

-

Dissolve the sample in a high-purity deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).

-

-

¹H NMR Acquisition:

-

²H (Deuterium) NMR Acquisition:

-

Long-Term Stability Monitoring:

Caption: Protocol for assessing isotopic stability using NMR.

Long-Term Stability Testing Framework

Long-term stability studies for deuterated active pharmaceutical ingredients (APIs) should generally follow the principles outlined in the ICH guidelines.

Table 3: ICH Guideline Framework for Long-Term Stability Testing

| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Note: These are general guidelines. Specific conditions should be based on the properties of the individual compound and the intended application.[6]

Conclusion

The unique properties of deuterated compounds that make them invaluable in research and drug development also necessitate careful consideration of their storage and stability. By understanding the factors that can influence their integrity, such as temperature, light, humidity, and the potential for H/D exchange, and by implementing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their work. Adherence to the principles outlined in this guide will contribute to the successful application of deuterated compounds in advancing scientific knowledge and developing new therapeutics.

References

- 1. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Imidaprilat in Human Plasma Using Imidaprilat-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. The quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, Imidaprilat-d3, ensures high accuracy and precision. The method is developed and validated based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9]

Analyte and Internal Standard Properties

A summary of the analyte and internal standard properties is presented in the table below.

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Imidaprilat | C₂₀H₂₇N₃O₅ | 377.1951 |

| This compound | C₂₀H₂₄D₃N₃O₅ | 380.2138 |

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions for Imidaprilat and this compound were optimized for maximum sensitivity and specificity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition Imidaprilat | 378.2 → 206.1[10] |

| MRM Transition this compound | 381.2 → 206.1 |

| Dwell Time | 200 ms |

| Collision Gas | Medium |

| IonSpray Voltage | 4500 V |

| Temperature | 500 °C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Turbo Gas (Gas 2) | 60 psi |

| Curtain Gas | 30 psi |

Chromatographic Conditions

Chromatographic separation was achieved on a C18 reversed-phase column.

| Parameter | Setting |

| HPLC Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Imidaprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working solutions.

| Sample Type | Concentration Range (ng/mL) |

| Calibration Curve Standards | 0.2, 0.5, 1, 5, 10, 20, 40, 50[10] |

| Quality Control (QC) Samples | LLOQ: 0.2, Low: 0.6, Mid: 15, High: 45 |

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and reduced matrix effects.

Caption: Solid-Phase Extraction Workflow.

Alternative Sample Preparation Protocol: Protein Precipitation (PPT)

This is a faster, simpler alternative to SPE.

Caption: Protein Precipitation Workflow.

Method Validation Summary

The method was validated according to the principles of the ICH M10 Bioanalytical Method Validation guideline.[1][3][4]

Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Imidaprilat and this compound.

Linearity and Range

The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL in human plasma.[10] The correlation coefficient (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ (0.2) | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low (0.6) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid (15) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High (45) | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

| QC Level | Mean Extraction Recovery (%) | Matrix Factor |

| Low | > 85% | 0.95 - 1.05 |

| Mid | > 85% | 0.95 - 1.05 |

| High | > 85% | 0.95 - 1.05 |

Stability

The stability of Imidaprilat in human plasma was evaluated under various conditions.

| Stability Condition | Duration | Acceptance Criteria |

| Bench-top | 24 hours at Room Temperature | ± 15% of nominal concentration |

| Freeze-thaw | 3 cycles | ± 15% of nominal concentration |

| Long-term | 90 days at -80 °C | ± 15% of nominal concentration |

Logical Workflow for Method Development

The following diagram illustrates the logical steps involved in the development and validation of this bioanalytical method.

Caption: Bioanalytical Method Development and Validation Workflow.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Imidaprilat in human plasma. The method has been developed and validated to meet the stringent requirements of regulatory guidelines, making it suitable for use in clinical and bioanalytical laboratories for pharmacokinetic studies of Imidapril. The detailed protocols for sample preparation and instrument conditions provide a clear and reproducible workflow for researchers.

References

- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 3. database.ich.org [database.ich.org]

- 4. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]

- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 6. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Imidaprilat with a d3 Standard

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat. Accurate quantification of imidaprilat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides detailed protocols for three common sample preparation techniques for the bioanalysis of imidaprilat from plasma, utilizing its stable isotope-labeled internal standard, imidaprilat-d3: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a deuterated internal standard is critical for correcting for variability in extraction and potential matrix effects during LC-MS/MS analysis. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the bioanalysis of imidaprilat.

Materials and Reagents

-

Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Imidaprilat and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

-

96-well collection plates

-

Centrifuge capable of 4000 x g

-

Vortex mixer

-

Sample evaporator (e.g., nitrogen evaporator)

Experimental Protocols

Detailed methodologies for each of the three key sample preparation techniques are provided below. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for sample cleanup.[1][2] It is particularly suitable for high-throughput screening.

Procedure:

-

Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of working internal standard solution (this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Procedure:

-

Aliquot 200 µL of plasma sample into a 2 mL microcentrifuge tube.

-

Add 20 µL of working internal standard solution (this compound).

-

Add 50 µL of 2% ammonium hydroxide to basify the sample.

-

Add 1 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Workflow Diagram:

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[3] This method is highly selective and can significantly reduce matrix effects.[3][4] Modern polymeric SPE sorbents like Oasis HLB are effective for a wide range of analytes.

Procedure:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of deionized water through the cartridge.

-

Sample Loading:

-

Pre-treat 500 µL of plasma by adding 50 µL of the this compound internal standard solution and 500 µL of 4% phosphoric acid in water.

-

Vortex the pre-treated sample and load it onto the conditioned SPE cartridge.

-

Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 1 minute.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

-

Workflow Diagram:

Data Presentation

The following table summarizes the typical performance characteristics of the three sample preparation techniques for the bioanalysis of imidaprilat. The data presented is a consolidation of expected values based on literature for similar compounds and general performance of the techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 80 - 95 | 85 - 100 | > 90 |

| Matrix Effect (%) | 15 - 30 | 5 - 15 | < 10 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | 0.2 - 0.5 ng/mL | 0.1 - 0.2 ng/mL |

| Throughput | High | Medium | Medium-High (with automation) |

| Selectivity | Low | Medium | High |

| Cost per Sample | Low | Low-Medium | High |

Discussion

The choice of sample preparation technique depends on the specific requirements of the bioanalytical study.

-

Protein Precipitation is a cost-effective and high-throughput method suitable for early-stage drug discovery and screening where a large number of samples need to be processed quickly. However, it is the least selective method and may suffer from significant matrix effects, potentially impacting assay accuracy and precision.[5]

-

Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and cost. It provides cleaner extracts than PPT, leading to reduced matrix effects. The selectivity can be modulated by adjusting the pH and the choice of organic solvent.

-

Solid-Phase Extraction is the most selective and powerful technique for removing matrix interferences, resulting in the cleanest extracts and minimal matrix effects.[3][4] This leads to the highest sensitivity (lowest LLOQ) and best overall assay performance. While the initial cost per sample is higher, modern 96-well plate formats allow for high-throughput automation, making it suitable for regulated bioanalysis in clinical and preclinical studies. The use of Oasis HLB cartridges is particularly effective for the extraction of imidaprilat from plasma.[3]

Conclusion

This application note provides detailed protocols and comparative data for three widely used sample preparation techniques for the bioanalysis of imidaprilat using a deuterated internal standard. For high-throughput screening, Protein Precipitation is a viable option. For improved data quality with reduced matrix effects, Liquid-Liquid Extraction is a suitable alternative. For the most demanding applications requiring the highest sensitivity, selectivity, and robustness, Solid-Phase Extraction is the recommended method. The selection of the most appropriate technique should be based on the specific analytical goals, required sensitivity, and throughput needs of the laboratory.

References

Optimizing Mass Spectrometry Parameters for the Quantification of Imidaprilat and Imidaprilat-d3

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the optimization of mass spectrometry (MS) parameters for the quantitative analysis of Imidaprilat and its deuterated internal standard, Imidaprilat-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, widely used in the treatment of hypertension. Accurate and sensitive quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision. This protocol outlines the steps for sample preparation, liquid chromatography separation, and the optimization of MS/MS parameters for reliable quantification.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Imidaprilat and this compound from plasma samples.

Materials:

-

Plasma samples

-

Imidaprilat and this compound analytical standards

-

Internal standard spiking solution (this compound in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

SPE cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Protocol:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard spiking solution. Vortex for 30 seconds.

-

Add 400 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 2.2).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Optimization

The following parameters should be optimized on the specific mass spectrometer being used. The values provided are typical starting points.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

General MS Settings:

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |